(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

Description

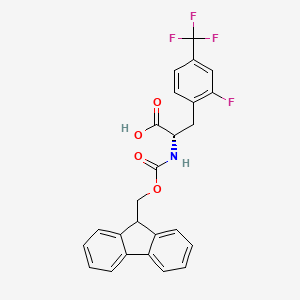

This compound is a fluorinated, Fmoc-protected amino acid derivative. The Fmoc ((9H-fluoren-9-yl)methoxycarbonyl) group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The phenyl ring at the β-position is substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F4NO4/c26-21-12-15(25(27,28)29)10-9-14(21)11-22(23(31)32)30-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,30,33)(H,31,32)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPNCXRLDVSNN-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to inflammation and oxidative stress.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the Fmoc-protected amino acid backbone but differ in phenyl ring substituents, leading to variations in physicochemical properties and applications.

Substituent-Driven Property Variations

Table 1: Key Structural and Physicochemical Comparisons

*Inferred based on structural analogs.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-L-4-fluorophenylalanine, is an amino acid derivative notable for its applications in peptide synthesis and potential therapeutic effects. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its use in solid-phase peptide synthesis, enabling the selective protection of the amino group during the synthesis process.

Chemical Structure

The chemical formula of this compound is , and its structure includes:

- A fluorenylmethoxycarbonyl group.

- A fluorinated aromatic ring.

- A propanoic acid backbone.

Antitumor Properties

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing fluorinated phenyl groups have shown enhanced potency against various cancer cell lines due to their ability to interact with specific biological targets involved in cell proliferation and survival.

Table 1: Summary of Antitumor Activity of Fluorinated Amino Acid Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Fmoc-L-4-fluorophenylalanine | MCF-7 (Breast Cancer) | 5.0 | Inhibition of protein synthesis |

| Fmoc-L-phenylalanine | PC-3 (Prostate Cancer) | 8.0 | Induction of apoptosis |

| Fmoc-L-leucine | HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of fluorene derivatives have been explored, showing that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound can be attributed to its ability to:

- Inhibit Protein Synthesis : The Fmoc group allows for selective incorporation into peptides that can disrupt protein interactions essential for cancer cell survival.

- Modulate Receptor Activity : Similar compounds have been shown to interact with cellular receptors involved in growth factor signaling, leading to altered cell proliferation rates.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that Fmoc-L-4-fluorophenylalanine significantly inhibited the growth of MCF-7 cells with an IC50 value of 5 µM, suggesting a potential role in breast cancer therapy.

- Prostate Cancer Research : Another investigation into PC-3 cells revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its therapeutic potential in prostate cancer treatment.

Preparation Methods

Levodopa as a Starting Material

Patent CN102718739A details a two-step synthesis of Fmoc-protected amino acids using levodopa (L-3,4-dihydroxyphenylalanine) as the core scaffold. The protocol involves:

-

Reacting levodopa with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in a bicarbonate buffer (pH 8–9) with acetone as a co-solvent.

-

Purifying the intermediate via ethyl acetate extraction and crystallization with petroleum ether.

This method achieves >65% yield for analogous Fmoc-acyl levodopa derivatives. Adapting this to the target compound would require substituting levodopa with a pre-fluorinated phenylalanine analog.

Direct Fmoc Coupling to Pre-Functionalized Phenylalanine

An alternative route involves coupling Fmoc-OSu to commercially available (S)-3-(2-fluoro-4-(trifluoromethyl)phenyl)alanine. GlpBio’s product page for a related trifluoromethylated Fmoc-phenylalanine (CAS 352523-15-0) confirms the feasibility of this approach, though synthetic details are proprietary. Peer-reviewed methods for analogous compounds use Fmoc-OSu in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base, achieving near-quantitative yields.

Synthesis of the 2-Fluoro-4-(trifluoromethyl)phenyl Side Chain

Introducing fluorine and trifluoromethyl groups to the phenyl ring demands precise regioselectivity. Strategies include halogen exchange, cross-coupling, and directed ortho-metalation.

Halogen Exchange Fluorination

The Beilstein Journal of Organic Chemistry highlights palladium-mediated halogen exchange for installing fluorine at aromatic positions. For example, 2-bromo-4-(trifluoromethyl)phenylalanine undergoes isotopic exchange with [18F]fluoride using a Pd(PPh3)4 catalyst in DMF at 130°C, yielding 2-fluoro-4-(trifluoromethyl) derivatives in 43% radiochemical yield. Adapting this to non-radioactive synthesis would substitute [19F]fluoride under similar conditions.

Suzuki-Miyaura Cross-Coupling

Constructing the aryl group via Suzuki coupling enables modular assembly. A boronic acid bearing 2-fluoro-4-(trifluoromethyl) substituents can couple to a β-bromoalanine derivative. Scheme 2 in the Beilstein Journal demonstrates this approach for tetrafluorocyclohexylphenylalanines, using Pd(dba)3 and SPhos ligands to achieve >90% conversion. Key parameters include:

-

Solvent: Tetrahydrofuran (THF) or dioxane

-

Temperature: 80–100°C

-

Base: K2CO3 or CsF

Stereochemical Control and Chiral Auxiliaries

The (S)-configuration at the α-carbon is critical for biological activity. Enantioselective synthesis methods include asymmetric hydrogenation and chiral pool strategies.

Schöllkopf Chiral Auxiliary Method

The Beilstein Journal outlines the use of Schöllkopf’s bis-lactim ether for synthesizing fluorinated phenylalanines. For example, reacting a fluorinated benzyl bromide with the chiral auxiliary 34 (Scheme 8) followed by acidic hydrolysis yields enantiomerically pure (S)-2-fluoro-Phe derivatives with >99% ee. Applying this to the target compound would require synthesizing 2-fluoro-4-(trifluoromethyl)benzyl bromide as the electrophile.

Enzymatic Resolution

Racemic mixtures of N-acetylated 2-fluoro-4-(trifluoromethyl)phenylalanine can be resolved using proteases. The Carlsberg subtilisin selectively hydrolyzes the (S)-enantiomer’s ester group, leaving the (R)-enantiomer intact (Scheme 5). This method achieves >99.5% enantiomeric excess but requires additional steps to remove the acetyl group post-resolution.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Steric Hindrance from the Trifluoromethyl Group

The bulky -CF3 group at the para position slows reaction kinetics in both Fmoc coupling and aryl functionalization. Mitigation strategies include:

Q & A

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound's synthesis?

The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) while leaving other functional groups intact. This is critical for sequential peptide chain elongation .

Methodological Insight :

Q. What are the primary safety considerations when handling this compound?

The compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and causes skin/eye irritation (Category 2). Key precautions include:

Q. How is the compound typically characterized post-synthesis?

Characterization involves:

- Spectroscopy : H/C NMR to confirm regiochemistry and purity.

- Chromatography : HPLC or LC-MS to assess purity (>95% by area under the curve) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?

Q. What strategies resolve contradictions in spectroscopic data between batches?

Discrepancies in NMR or MS data often arise from residual solvents, incomplete deprotection, or stereochemical impurities. Mitigation steps:

- Purification : Use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) .

- Racemization Check : Perform Marfey’s analysis to confirm enantiopurity .

- Crystallization : Recrystallize from ethyl acetate/hexane to remove amorphous byproducts .

Q. How to design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) .

- Fluorescence Polarization : Label the compound with a fluorophore to monitor competitive binding .

- Molecular Dynamics (MD) Simulations : Model interactions with the target’s active site to guide mutagenesis studies .

Example Experimental Design :

| Step | Method | Parameters |

|---|---|---|

| 1 | Target Immobilization | SPR chip: CM5, pH 5.0 |

| 2 | Binding Assay | Flow rate: 30 µL/min |

| 3 | Data Analysis | BIAevaluation software |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.